molecular formula C19H20BrN5O2 B13895507 Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Cat. No.: B13895507
M. Wt: 430.3 g/mol
InChI Key: OJTSQTUZZHOKSY-UHFFFAOYSA-N
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Description

Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-a]pyrazine core, a piperidine ring, and a benzyl ester group. Its molecular formula is C18H18BrN5O2, and it has a molecular weight of 416.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps :

    Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: The imidazo[1,5-a]pyrazine core is then brominated using bromine or a brominating agent.

    Amination: The brominated intermediate undergoes amination to introduce the amino group.

    Coupling with piperidine: The aminated intermediate is coupled with piperidine under suitable conditions.

    Esterification: Finally, the compound is esterified with benzyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .

Scientific Research Applications

Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
  • Phenylmethyl (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylate

Uniqueness

Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the piperidine ring and the benzyl ester group. These features may confer distinct chemical properties and biological activities compared to similar compounds .

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-11-25(15)18(23-16)14-6-9-24(10-7-14)19(26)27-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H2,21,22)

InChI Key

OJTSQTUZZHOKSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=C3N2C=CN=C3N)Br)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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